molecular formula C9H12N2O2S B3143269 2-amino-2,3-dihydro-1H-indene-5-sulfonamide

2-amino-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B3143269
M. Wt: 212.27 g/mol
InChI Key: FVWXUWAWIYLUJG-UHFFFAOYSA-N
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Description

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a bicyclic sulfonamide derivative featuring a fused indene ring system with an amino group at position 2 and a sulfonamide moiety at position 3. Its structural flexibility allows for modifications that influence binding affinity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

2-amino-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWXUWAWIYLUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)S(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated indene derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amino-indene compound with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The amino and sulfonamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes or receptors involved in disease pathways.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. For example, as a DDR1 inhibitor, it binds to the kinase domain of DDR1, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for diseases such as cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

6-Amino-2,3-dihydro-1H-indene-5-sulfonamide
  • Structure: The amino group is shifted to position 6 instead of position 2.
2-Acetamido-2,3-dihydro-1H-indene-5-sulfonic Acid
  • Structure: The amino group is acetylated, and the sulfonamide is replaced with a sulfonic acid.
  • The sulfonic acid group increases hydrophilicity, which may limit blood-brain barrier penetration compared to the sulfonamide parent .
Fluorinated Derivatives (e.g., 5-Fluoro-2,3-dihydro-1H-inden-1-amine)
  • Structure : Fluorine substitution at position 5 or 4.
  • Impact : Fluorine enhances metabolic stability and modulates electronic effects. For example, fluorinated analogs in dopamine receptor agonists showed improved D2-like receptor affinity and selectivity .

Functional Group Modifications

2-Amino-2,3-dihydro-1H-indene-5-carboxamide
  • Structure : Sulfonamide replaced with carboxamide.
  • Biological Activity : This analog (e.g., compound 7f) acts as a potent DDR1 inhibitor (IC₅₀ = 14.9 nM) by disrupting collagen-induced signaling. The carboxamide group facilitates hydrogen bonding with the kinase domain, highlighting the importance of the functional group in target engagement .
Diaryl Sulfonylurea Derivatives (e.g., LY186641)
  • Structure : The sulfonamide is extended into a diarylsulfonylurea.
  • Pharmacology : LY186641 showed dose-dependent methemoglobinemia in clinical trials, a toxicity linked to its metabolism. The parent sulfonamide lacks this urea moiety, suggesting that structural expansion introduces unintended off-target effects .

Pharmacological and Toxicological Profiles

Compound Target/Activity Potency (IC₅₀/Kd) Key Toxicity Reference
2-Amino-2,3-dihydro-1H-indene-5-sulfonamide Carbonic Anhydrase Not reported Low (preclinical)
Compound 15z (NLRP3 inhibitor) NLRP3 inflammasome IC₅₀ = 0.13 μM Low toxicity in vivo
LY186641 Antineoplastic (preclinical) N/A Methemoglobinemia
7f (DDR1 inhibitor) DDR1 kinase IC₅₀ = 14.9 nM Not reported

Key Observations :

  • NLRP3 Inhibition : Sulfonamide analogs like 15z achieve high potency by directly binding NLRP3 (Kd = 102.7 nM), blocking inflammasome assembly .
  • Toxicity : Diaryl derivatives (LY186641) exhibit dose-limiting methemoglobinemia, whereas simpler sulfonamides (e.g., 15z) show favorable safety profiles in acute toxicity studies .

Biological Activity

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in oncology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The primary biological activity of this compound is its role as an inhibitor of Discoidin Domain Receptor 1 (DDR1) . By binding to DDR1, this compound suppresses its kinase activity, which significantly impacts various signaling pathways associated with cell adhesion, migration, and proliferation. This inhibition has been linked to effects on cancer cell proliferation and apoptosis, indicating its potential as a therapeutic agent in oncology.

Biological Activity Overview

Activity Description
DDR1 Inhibition Suppresses kinase activity of DDR1, affecting cell signaling pathways.
Cancer Cell Proliferation Inhibits proliferation of various cancer cell lines; potential for use in cancer therapy.
Apoptosis Induction Promotes programmed cell death in cancer cells through modulation of signaling pathways.
Enzyme Inhibition Known for its enzyme inhibition properties, potentially affecting metabolic pathways.

Research Findings

Recent studies have demonstrated the compound's effectiveness against different cancer types. For instance, it has shown promising results in inhibiting the growth of breast cancer and colorectal cancer cells. The compound's ability to induce apoptosis was confirmed through various assays measuring early and late apoptotic cells.

Case Studies

  • Breast Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant increase in early apoptosis (3.82%) compared to control (0.46%) after 48 hours of treatment .
  • Colorectal Cancer Study : A similar study on HT-29 colorectal cancer cells indicated that the compound induced late apoptosis (26.24%) much higher than the control group (0.25%), suggesting a robust apoptotic response .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Unique Properties
This compoundContains amino and sulfonamide groupsKnown for potent DDR1 inhibition and anticancer activity
2-amino-2,3-dihydro-1H-indene-5-carboxamideContains carboxamide instead of sulfonamideMay exhibit different reactivity due to carboxylic acid functionality
2,3-dihydro-1H-indene-5-sulfonamideLacks amino groupPotentially altered biological activity due to absence of amino functionality

Future Directions

The unique dual functional groups present in this compound may be further explored for their potential in drug development targeting DDR1-related pathways. Ongoing research could focus on:

  • Developing derivatives with enhanced selectivity and potency.
  • Investigating combination therapies with existing anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2,3-dihydro-1H-indene-5-sulfonamide
Reactant of Route 2
2-amino-2,3-dihydro-1H-indene-5-sulfonamide

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